2-(Aminomethyl)-4-fluoronaphthalene
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Overview
Description
2-(Aminomethyl)-4-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-fluoronaphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with an aminomethylating agent in the presence of a fluorinating reagent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines .
Scientific Research Applications
2-(Aminomethyl)-4-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-fluoronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoronaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-4-chloronaphthalene:
Uniqueness
2-(Aminomethyl)-4-fluoronaphthalene is unique due to the presence of both the aminomethyl and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
(4-fluoronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChI Key |
PPFOBRPGMNEBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)CN |
Origin of Product |
United States |
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